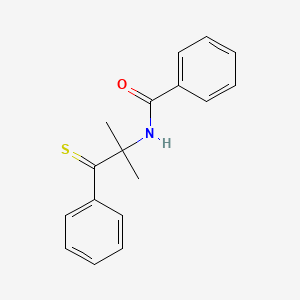
N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and material science. This compound, in particular, has unique structural features that make it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. This reaction is typically promoted by the base lithium diisopropylamide (LDA) under transition metal-free conditions . The reaction conditions are mild and selective, allowing for efficient synthesis without the need for harsh reagents or conditions.
Industrial Production Methods
In industrial settings, the preparation of benzamide derivatives often involves the direct condensation of benzoic acids and amines. This process can be enhanced using ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth . This method is eco-friendly, efficient, and provides high yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . This involves the inhibition of I-kB breakdown and the activation of caspases, leading to programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Studied for its potential in treating Alzheimer’s disease and diabetes.
Uniqueness
N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo selective reactions under mild conditions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
89873-91-6 |
|---|---|
Molekularformel |
C17H17NOS |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-(2-methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide |
InChI |
InChI=1S/C17H17NOS/c1-17(2,15(20)13-9-5-3-6-10-13)18-16(19)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,18,19) |
InChI-Schlüssel |
XBEWPTRBTFMAEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=S)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















